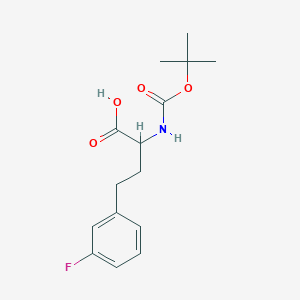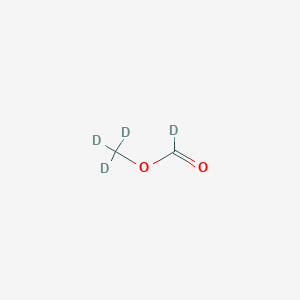
Methyl formate-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl formate-D4, also known as deuterated methyl formate, is a chemical compound with the formula C2D4O2. It is a deuterated form of methyl formate, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl formate-D4 can be synthesized through the condensation reaction of deuterated methanol (CD3OD) and formic acid (HCOOH). The reaction is as follows:
HCOOH+CD3OD→DCOOCD3+H2O
Industrial Production Methods
Industrial production of this compound typically involves the combination of deuterated methanol and carbon monoxide (CO) in the presence of a strong base, such as sodium methoxide (NaOCH3). The reaction is carried out under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl formate-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to methanol and formaldehyde.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly used.
Major Products
Oxidation: Formic acid (HCOOH) and carbon dioxide (CO2).
Reduction: Methanol (CH3OH) and formaldehyde (HCHO).
Substitution: Various substituted formates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl formate-D4 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and studies.
Biology: this compound is used in metabolic studies and as a tracer in biochemical research.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: this compound is used in the production of deuterated compounds and as a calibration standard in spectroscopy.
Wirkmechanismus
The mechanism of action of methyl formate-D4 involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to formic acid and carbon dioxide through the transfer of oxygen atoms. In reduction reactions, it is converted to methanol and formaldehyde through the transfer of hydrogen atoms. The deuterium atoms in this compound provide unique insights into reaction mechanisms and pathways due to their different nuclear properties compared to hydrogen.
Vergleich Mit ähnlichen Verbindungen
Methyl formate-D4 can be compared with other similar compounds such as:
Methyl formate (C2H4O2): The non-deuterated form of methyl formate.
Ethyl formate (C3H6O2): An ester of formic acid with ethanol.
Formic acid (HCOOH): The simplest carboxylic acid.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research applications that require isotopic labeling. The use of deuterium allows for the study of reaction mechanisms and pathways with greater precision.
List of Similar Compounds
- Methyl formate (C2H4O2)
- Ethyl formate (C3H6O2)
- Formic acid (HCOOH)
Eigenschaften
Molekularformel |
C2H4O2 |
|---|---|
Molekulargewicht |
64.08 g/mol |
IUPAC-Name |
trideuteriomethyl deuterioformate |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3,2D |
InChI-Schlüssel |
TZIHFWKZFHZASV-MZCSYVLQSA-N |
Isomerische SMILES |
[2H]C(=O)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)
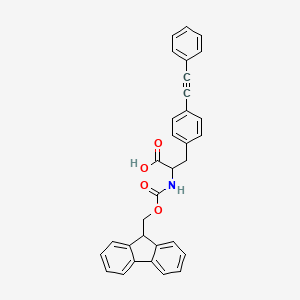
![17-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304621.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate](/img/structure/B12304641.png)
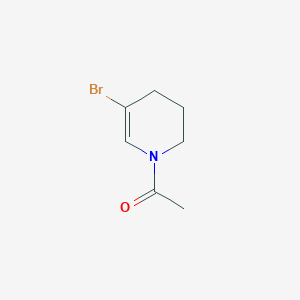
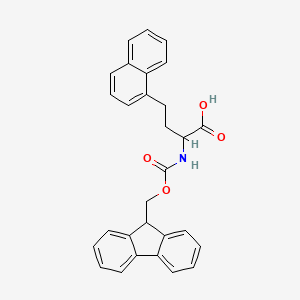
![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)


![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate](/img/structure/B12304680.png)

